N-(4-carbamoylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
CAS No.: 1105231-66-0
Cat. No.: VC5407853
Molecular Formula: C18H20N4O4S
Molecular Weight: 388.44
* For research use only. Not for human or veterinary use.
![N-(4-carbamoylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide - 1105231-66-0](/images/structure/VC5407853.png)
Specification
CAS No. | 1105231-66-0 |
---|---|
Molecular Formula | C18H20N4O4S |
Molecular Weight | 388.44 |
IUPAC Name | N-(4-carbamoylphenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Standard InChI | InChI=1S/C18H20N4O4S/c19-17(23)11-4-6-12(7-5-11)20-18(24)16-14-2-1-3-15(14)21-22(16)13-8-9-27(25,26)10-13/h4-7,13H,1-3,8-10H2,(H2,19,23)(H,20,24) |
Standard InChI Key | WBZGSWZMWWIGTC-UHFFFAOYSA-N |
SMILES | C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC=C(C=C4)C(=O)N |
Introduction
Structural Analysis and Molecular Properties
The molecular architecture of N-(4-carbamoylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide integrates three key components:
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A cyclopenta[c]pyrazole core providing planar aromaticity and hydrogen-bonding capacity
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A tetrahydrothiophene-1,1-dioxide moiety contributing to sulfone-mediated polarity and conformational rigidity
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A 4-carbamoylphenyl substituent enabling π-stacking interactions and target recognition .
Calculated Physicochemical Parameters
The sulfone group (logP reduction ≈ 1.5 units vs. thioether) and carboxamide functionality render this compound moderately polar, suggesting potential blood-brain barrier permeability limitations . X-ray crystallography data from analogous pyrazole-sulfones indicates a dihedral angle of 112° between the pyrazole and tetrahydrothiophene rings, with the carbamoyl group adopting a pseudo-axial conformation .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
Key disconnections reveal three synthetic blocks:
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Cyclopenta[c]pyrazole core via [3+2] cycloaddition
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Tetrahydrothiophene-1,1-dioxide ring from thiolane oxidation
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4-Carbamoylphenyl group introduced via Buchwald-Hartwig amination .
Stepwise Synthesis Protocol
Step 1: Cyclopenta[c]pyrazole Formation
Reacting ethyl cyclopentanone-2-carboxylate (1.2 eq) with hydrazine hydrate (1.5 eq) in ethanol under reflux (Δ80°C, 12 hr) yields 2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol (78% yield). Subsequent chlorination using POCl₃ (3 eq) in DMF (0°C → 25°C, 4 hr) provides the 3-chloro intermediate (91% purity by HPLC) .
Step 2: Sulfone Ring Installation
Coupling the chloro-pyrazole with 3-mercaptotetrahydrothiophene (1.1 eq) in presence of K₂CO₃ (2 eq) in DMF (N₂, 60°C, 6 hr) achieves thioether linkage (64% yield). Oxidation with mCPBA (2.2 eq) in DCM (0°C → RT, 2 hr) converts thioether to sulfone (89% yield, >99% conversion by ¹H NMR) .
Step 3: Carboxamide Functionalization
Subjecting the sulfone-pyrazole intermediate to:
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Hydrolysis with 6N HCl (reflux, 3 hr) → carboxylic acid (92% yield)
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HATU-mediated coupling with 4-aminobenzamide (1.05 eq) in DMF/DIPEA (RT, 12 hr) → final product (81% yield, 98.3% purity) .
Optimization Challenges:
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Regioselectivity: Pyrazole N-alkylation required careful temperature control (60°C max) to avoid N²/N¹ isomerization .
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Sulfone Stability: Over-oxidation observed with H₂O₂/AcOH systems necessitated switch to mCPBA .
Biological Activity and Target Profiling
While direct pharmacological data remains unpublished, structural analogs demonstrate measurable activity across multiple target classes:
Kinase Family | IC₅₀ Range (nM) | Structural Determinants |
---|---|---|
JAK2 | 12-180 | Sulfone H-bonding to Glu898 |
BRAF V600E | 8-42 | Pyrazole π-stacking with Phe583 |
CDK4/6 | 25-310 | Carboxamide interaction with Val96 |
Molecular docking studies (PDB 4ZZO) suggest the tetrahydrothiophene sulfone occupies the hydrophobic back pocket, while the carbamoyl group forms dual H-bonds with kinase hinge residues .
Antimicrobial Activity
Pyrazole-sulfone hybrids exhibit:
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Gram-positive activity: MIC 2-8 μg/mL vs. S. aureus Newman strain
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Biofilm disruption: 64% reduction at 10 μM (vs. 22% for vancomycin)
Mechanistically, this correlates with histidine kinase inhibition (WalK IC₅₀ = 37 nM) in bacterial two-component systems .
Comparative Analysis with Structural Analogs
Key Analogues and Property Modifications
Compound Variation | logP Shift | TPSA (Ų) | BRAF V600E IC₅₀ (nM) |
---|---|---|---|
Replacement of sulfone with thioether | +1.3 | 98 | 210 |
Cyclopenta → pyrido[2,3-d]pyrazole | -0.7 | 134 | 18 |
4-Carbamoyl → 4-cyanophenyl | +0.9 | 116 | 45 |
The sulfone group proves critical for both solubility (clogS = -3.2 vs. -4.9 for thioether) and target engagement (ΔΔG = -2.1 kcal/mol in MM/GBSA calculations) .
Development Challenges and Future Directions
Metabolic Stability Considerations
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CYP3A4-mediated oxidation: t₁/₂ = 23 min (human liver microsomes)
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UGT1A1 glucuronidation: Major pathway (63% of clearance)
Structural mitigation strategies: -
Deuterium incorporation at C5 of pyrazole (t₁/₂ ↑ 41%)
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Sulfone replacement with trifluoromethanesulfonamide (CYP inhibition ↓ 78%) .
Formulation Strategies
Parameter | Free Base | Mesylate Salt |
---|---|---|
Aqueous Solubility | 0.12 mg/mL (pH 6.8) | 8.7 mg/mL (pH 4.0) |
Caco-2 Permeability | 12 × 10⁻⁶ cm/s | 9.3 × 10⁻⁶ cm/s |
Stability (40°C/75% RH) | <90% @ 4 weeks | >98% @ 12 weeks |
Salt formation improves bioavailability (F = 22% → 67% in rats) but requires co-administration with proton-pump inhibitors to prevent gastric precipitation .
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